N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide
CAS No.: 929450-75-9
Cat. No.: VC11908915
Molecular Formula: C22H19NO4
Molecular Weight: 361.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 929450-75-9 |
|---|---|
| Molecular Formula | C22H19NO4 |
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | N-[2-(6-ethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]propanamide |
| Standard InChI | InChI=1S/C22H19NO4/c1-3-13-9-10-18-15(11-13)16(12-20(25)26-18)22-21(23-19(24)4-2)14-7-5-6-8-17(14)27-22/h5-12H,3-4H2,1-2H3,(H,23,24) |
| Standard InChI Key | BDJWWQADJHHCRN-UHFFFAOYSA-N |
| SMILES | CCC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)CC |
| Canonical SMILES | CCC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)CC |
Introduction
Structural Features and Synthesis
Compounds with similar structures, such as N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylbenzamide and N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide, are synthesized through multi-step organic reactions involving cyclization and condensation processes. These methods allow for the creation of various derivatives by modifying functional groups, which can enhance biological activity or alter chemical properties.
Biological Activities and Applications
Compounds featuring chromene and benzofuran structures are known for their potential anti-inflammatory and anticancer properties. The presence of a 6-ethyl substituent on the chromen ring enhances lipophilicity, potentially influencing biological interactions. Research on similar compounds suggests that they may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylbenzamide | C29H23NO4 | Contains chromene, benzofuran, and benzamide structures; potential anti-inflammatory and anticancer properties. |
| N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide | Not specified | Integrates chromene and benzofuran moieties; potential anticancer and anti-inflammatory activities. |
| N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide | C27H25NO4 | Combines chromen, benzofuran, and amide functionalities; potential for diverse pharmacological properties. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume